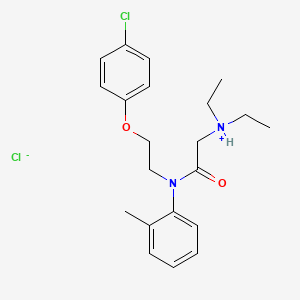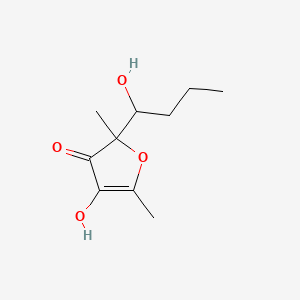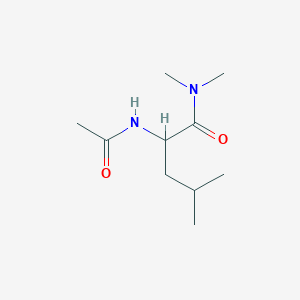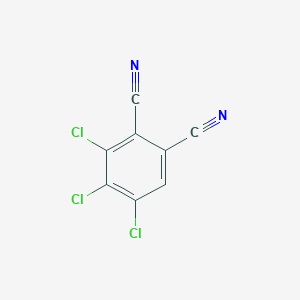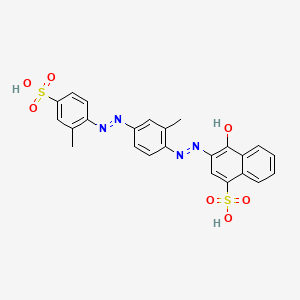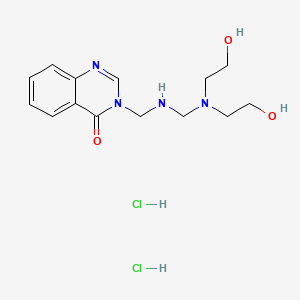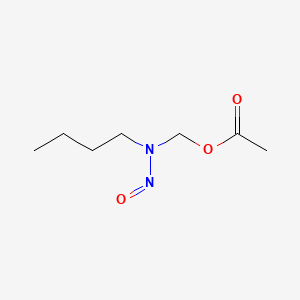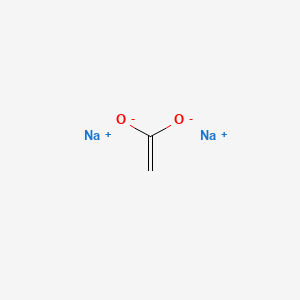![molecular formula C32H36N4O4 B13760836 2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene](/img/structure/B13760836.png)
2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene is a complex organic compound with the molecular formula C32H36N4O4 and a molecular weight of 540.65264 g/mol. This compound is characterized by its intricate structure, which includes multiple oxygen and nitrogen atoms arranged in a pentacyclic framework. It is primarily used in specialized chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene involves several steps, typically starting with the preparation of intermediate compounds that are then combined under specific reaction conditions. The synthetic routes often involve the use of reagents such as ethylene glycol, phenylene diamine, and various catalysts to facilitate the formation of the pentacyclic structure. Industrial production methods may include large-scale synthesis in controlled environments to ensure high purity and yield.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is utilized in the production of specialized materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene stands out due to its unique pentacyclic structure and the presence of multiple oxygen and nitrogen atoms. Similar compounds include:
- 2,2-Dimethyl-4-oxo-3,8,11,14,17,20,23,26,29,32,35,38,41-tridecaoxa-5-azatetratetracontan-44-oic acid
- 2,5,8,11,14,17,20,23,26,29,32-十一氧杂三十四烷-34-胺
- 2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-ol
These compounds share some structural similarities but differ in their specific arrangements and functional groups, leading to distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C32H36N4O4 |
|---|---|
Molekulargewicht |
540.7 g/mol |
IUPAC-Name |
2,5,20,23-tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene |
InChI |
InChI=1S/C32H36N4O4/c1-5-25-21-29(9-1)37-17-18-38-30-10-3-7-27(23-30)35-15-16-36-28-8-4-12-32(24-28)40-20-19-39-31-11-2-6-26(22-31)34-14-13-33-25/h1-12,21-24,33-36H,13-20H2 |
InChI-Schlüssel |
GXYULXXDDMSIFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=CC(=CC=C2)OCCOC3=CC=CC(=C3)NCCNC4=CC(=CC=C4)OCCOC5=CC=CC(=C5)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


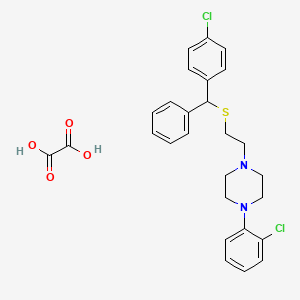


![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B13760784.png)

![Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13760803.png)
